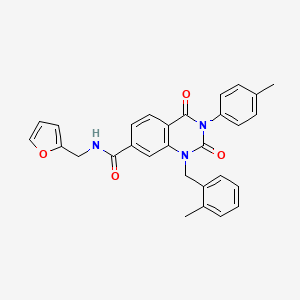![molecular formula C21H27N5O4S B11424727 N-(2-acetamidoethyl)-6-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}hexanamide](/img/structure/B11424727.png)
N-(2-acetamidoethyl)-6-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-acetamidoethyl)-6-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}hexanamide is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of N-(2-acetamidoethyl)-6-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}hexanamide involves several steps. One common method is the coupling of tryptamine with ibuprofen using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating reagent . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the formation of the desired amide bond. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(2-acetamidoethyl)-6-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}hexanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2-acetamidoethyl)-6-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}hexanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-acetamidoethyl)-6-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. For example, its neuroprotective effects may involve the inhibition of oxidative stress and the activation of signaling pathways that promote cell survival .
Comparison with Similar Compounds
N-(2-acetamidoethyl)-6-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}hexanamide can be compared with other indole derivatives, such as:
N-acetyl-5-methoxytryptamine: Known for its role in regulating sleep and circadian rhythms.
Indole-3-acetic acid: A plant hormone involved in growth and development.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Known for its anti-inflammatory properties.
Properties
Molecular Formula |
C21H27N5O4S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-(2-acetamidoethyl)-6-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)hexanamide |
InChI |
InChI=1S/C21H27N5O4S/c1-13(27)22-9-10-23-17(28)6-4-3-5-11-26-20(29)19-18(25-21(26)31)15-12-14(30-2)7-8-16(15)24-19/h7-8,12,24H,3-6,9-11H2,1-2H3,(H,22,27)(H,23,28)(H,25,31) |
InChI Key |
UTYUBIZECJWGLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC(=O)CCCCCN1C(=O)C2=C(C3=C(N2)C=CC(=C3)OC)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide](/img/structure/B11424650.png)
![3-(3-chloro-2-methylphenyl)-8-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11424658.png)
![5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methylphenyl)methyl]pentanamide](/img/structure/B11424662.png)
![8-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11424664.png)
![N-(4-fluorophenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B11424675.png)
![1-(3,4-dimethylphenyl)-6-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11424678.png)
![4-[(3,5-Dichlorophenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B11424679.png)
![2-{[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B11424680.png)
![N-(3-acetamidophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B11424682.png)
![2-[1-(4-fluorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11424683.png)
![N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11424686.png)
![3-amino-N-(4-ethoxyphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11424693.png)
![methyl (2Z)-2-[3-methoxy-4-(2-methylpropoxy)benzylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B11424696.png)

